molecular formula C14H15ClN2O2 B2831380 2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide CAS No. 2411261-60-2

2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide

Cat. No. B2831380
CAS RN: 2411261-60-2
M. Wt: 278.74
InChI Key: HHDBXNDQORSYPG-UHFFFAOYSA-N
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Description

“2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide” is a chemical compound with the empirical formula C11H12ClN3O . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide” includes a quinoline ring system, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a propanamide group .

Future Directions

The future directions for research on “2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide” could include further exploration of its synthesis methods, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and assessment of its safety and hazards. Given the interesting pharmaceutical and biological activities of quinoline derivatives , “2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide” could potentially be a subject of future drug research and development.

properties

IUPAC Name

2-chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9(15)13(18)16-8-11-7-10-5-3-4-6-12(10)17(2)14(11)19/h3-7,9H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDBXNDQORSYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=CC=CC=C2N(C1=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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